(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol
Description
Properties
IUPAC Name |
(2,5-dichloro-3-phenylimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-9-8(6-15)14(10(12)13-9)7-4-2-1-3-5-7/h1-5,15H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQUTOMYTAUQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure Summary:
- Mix DMF, imidazole, NaOH flakes, and PEG600 in a reaction vessel equipped with stirring, thermometer, and reflux condenser.
- Heat the mixture slowly to 110-115 °C and maintain for 1 hour.
- Cool down to 50-55 °C.
- Add the DMF solution of 2-chloro-1-(2,4-dichlorophenyl)-ethanol dropwise while maintaining 50-55 °C.
- Stir for an additional hour at this temperature.
- Heat again to 110-115 °C and continue the reaction for 4 hours.
- Cool to 60 °C, add 200 mL water, and allow to cool to room temperature.
- Isolate the crude product by centrifugation.
- Dry and recrystallize from toluene to obtain the purified compound.
Mechanistic Insights and Advantages
- Base Catalysis: Caustic soda facilitates deprotonation of imidazole, enhancing its nucleophilicity.
- Solvent Role: DMF serves as an effective polar aprotic solvent, stabilizing charged intermediates and allowing for high reaction efficiency.
- PEG600 Function: Acts as a phase transfer catalyst, improving reactant miscibility and reaction kinetics.
- Temperature Control: Stepwise heating optimizes reaction rates and selectivity, minimizing side reactions.
- Industrial Feasibility: The method uses simple equipment and recyclable solvents, reducing production costs and environmental impact.
Purification and Characterization
- The crude product is isolated by centrifugation after aqueous quenching.
- Recrystallization from toluene yields a dry, pure compound.
- Melting point ranges from 131.7 to 133.4 °C confirm the identity and purity.
- Purity assessments indicate high-quality product suitable for further application.
Summary Table of Preparation Method
| Step | Conditions/Details | Outcome |
|---|---|---|
| Initial mixture preparation | DMF, imidazole, NaOH, PEG600; heated 110-125 °C for 1 h | Formation of reactive imidazole base |
| Cooling | To 50-55 °C | Optimal temperature for addition |
| Addition of substrate | Dropwise addition of 2-chloro-1-(2,4-dichlorophenyl)-ethanol in DMF | Controlled nucleophilic substitution |
| Reaction | Stirring at 50-55 °C for 1 h, then heating to 110-125 °C for 4 h | Completion of substitution reaction |
| Quenching and isolation | Cooling to 60 °C, addition of water, centrifugation | Isolation of crude product |
| Purification | Recrystallization from toluene | Pure (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol |
Chemical Reactions Analysis
(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can result in the formation of various substituted imidazoles .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol is explored for its potential as a pharmaceutical agent. Research indicates that compounds with imidazole rings often exhibit biological activity, including antimicrobial and antifungal properties.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial efficacy of various imidazole derivatives found that this compound demonstrated significant inhibition against specific bacterial strains. The compound's ability to disrupt bacterial cell walls may contribute to its effectiveness.
Agricultural Applications
The compound's structure suggests potential applications in agriculture, particularly as a fungicide or pesticide. The imidazole moiety is known for its role in inhibiting fungal growth.
Case Study: Fungicidal Properties
In a controlled study, this compound was tested against common plant pathogens. Results indicated a marked reduction in fungal spore germination rates, suggesting its utility in crop protection strategies.
Material Science
In material science, this compound is being investigated for its potential as a precursor in synthesizing novel polymers or coatings due to its reactive functional groups.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and automotive industries.
Mechanism of Action
The mechanism of action of (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death . The compound may also inhibit certain enzymes or proteins essential for the survival and growth of pathogens .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The presence and position of substituents critically influence physicochemical properties. Below is a comparative analysis with three analogs:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | CAS Number | Key Features |
|---|---|---|---|---|---|
| (2,4-Dichloro-1-phenyl-1H-imidazol-5-yl)methanol | C₁₀H₈Cl₂N₂O | 243.09 | 2,4-Cl, phenyl, -CH₂OH | 1193389-00-2 | High polarity due to Cl; H-bond donor |
| (2-Phenyl-1H-imidazol-5-yl)methanol | C₁₀H₁₀N₂O | 174.20 | Phenyl, -CH₂OH | 43002-54-6 | Lacks Cl; lower molecular weight |
| 5-Methyl-2-phenyl-1H-imidazole-4-methanol | C₁₁H₁₂N₂O | 188.23 | 5-CH₃, phenyl, -CH₂OH | 13682-32-1 | Methyl group increases hydrophobicity |
Key Observations :
- Chlorine Substitution: The dichloro groups in the target compound increase molecular weight by ~69 g/mol compared to the non-chlorinated analog (CAS 43002-54-6). Chlorine’s electron-withdrawing nature may enhance stability and alter solubility .
- Hydrophobicity : The methyl-substituted analog (CAS 13682-32-1) is more hydrophobic, which could improve membrane permeability in biological systems .
Biological Activity
(2,4-Dichloro-1-phenyl-1H-imidazol-5-yl)methanol, with the CAS number 1193389-00-2, is an imidazole derivative that has garnered attention for its potential biological activities. This compound's structure includes dichloro and phenyl groups, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The chemical formula of this compound is C₁₀H₈Cl₂N₂O, with a molecular weight of 243.09 g/mol. Its structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈Cl₂N₂O |
| Molecular Weight | 243.09 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 45791766 |
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives exhibit antimicrobial properties. The presence of chlorine atoms may enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with microbial membranes.
- Anticancer Potential : Imidazole compounds are often investigated for their anticancer activities. Research indicates that they can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression through various pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting tumor growth and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives similar to this compound:
Study 1: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated various imidazole derivatives against a range of pathogens. The results indicated that compounds with similar structural features exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity .
Study 2: Anticancer Activity
Research conducted on the anticancer properties of imidazole derivatives reported that certain compounds could effectively induce apoptosis in melanoma and breast cancer cell lines via ROS generation and subsequent DNA damage . Given its structural attributes, this compound could be a candidate for further investigation in this area.
Study 3: Enzyme Inhibition
A study focused on the inhibition of deubiquitinase enzymes by imidazole derivatives demonstrated that modifications at specific positions could enhance selectivity and potency against cancer-related targets . This suggests potential for this compound in targeted cancer therapies.
Q & A
Q. What are the common synthetic routes for (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol?
The synthesis typically involves condensation reactions or functional group transformations. For example, substituted imidazole derivatives can be synthesized via refluxing precursors like chloromethylphenyl imidazoles with carbonyl compounds using tetrakis(dimethylamino)ethylene (TDAE) methodology . Alternatively, multi-component reactions involving aldehydes, ammonium acetate, and acetic acid under reflux conditions are common, as seen in analogous imidazole syntheses . Purification often employs recrystallization from methanol or toluene .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks .
- IR spectroscopy to identify functional groups like hydroxyl (-OH) and C-Cl bonds .
- X-ray crystallography using SHELX software for structural refinement, providing bond lengths, angles, and stereochemistry .
- Elemental analysis to validate purity and molecular formula .
Q. How is the crystal structure determined using SHELX software?
SHELXL is widely used for small-molecule refinement. Steps include:
- Data integration from diffraction experiments.
- Initial structure solution via direct methods (SHELXS/SHELXD).
- Refinement of atomic coordinates and displacement parameters using SHELXL .
- Visualization with programs like ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize this compound with high purity?
Optimization strategies include:
- Screening solvents (e.g., methanol, DMF) and catalysts (e.g., acetic acid) to enhance yield .
- Adjusting stoichiometry of precursors (e.g., aldehydes, ammonium acetate).
- Employing microwave-assisted synthesis for faster reaction kinetics, as demonstrated for related imidazoles .
- Monitoring reaction progress via TLC or HPLC to isolate intermediates .
Q. How to resolve discrepancies between spectral data and crystallographic findings?
Contradictions (e.g., inconsistent NMR shifts vs. X-ray bond lengths) require cross-validation:
Q. What computational methods predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities. For example:
Q. How to address challenges in crystallographic refinement for this compound?
Challenges like twinning or high thermal motion are mitigated by:
Q. How to design analogs for structure-activity relationship (SAR) studies?
Strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
